molecular formula C5H7O6- B1258868 2-Dehydro-D-xylonate

2-Dehydro-D-xylonate

Cat. No.: B1258868
M. Wt: 163.11 g/mol
InChI Key: NKOHBIIOWAKHMF-GBXIJSLDSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2-Dehydro-D-xylonate (also known as 2-keto-3-deoxy-xylonate) is a crucial biochemical intermediate in the non-phosphorylative oxidative pathways of D-xylose catabolism, namely the Weimberg and Dahms pathways . Its primary research value lies in its role as a branch point for the microbial production of several high-value chemicals. In the Dahms pathway, it is cleaved by a 2-dehydro-3-deoxy-D-pentonate aldolase (EC 4.1.2.28) to yield pyruvate and glycolaldehyde . Glycolaldehyde can subsequently be enzymatically converted into important platform chemicals such as ethylene glycol, glycolic acid, or serve as a precursor for 1,2,4-butanetriol . 1,2,4-Butanetriol itself is a valuable compound used in the manufacturing of the propellant 1,2,4-butanetriol trinitrate . Alternatively, in the Weimberg pathway, this compound is further dehydrated to eventually form α-ketoglutarate . The preceding enzymatic step in its formation from D-xylonate, catalyzed by D-xylonate dehydratase (EC 4.2.1.82), has been identified as a rate-limiting reaction, making the study of this pathway and its intermediates a focus for metabolic engineering efforts to improve the yield of downstream products . As such, this compound is an essential standard and reagent for researchers engineering microbial cell factories and developing in vitro multi-enzyme cascade reactions for the sustainable production of bio-based chemicals from lignocellulosic sugars . This product is intended for Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H7O6-

Molecular Weight

163.11 g/mol

IUPAC Name

(3S,4R)-3,4,5-trihydroxy-2-oxopentanoate

InChI

InChI=1S/C5H8O6/c6-1-2(7)3(8)4(9)5(10)11/h2-3,6-8H,1H2,(H,10,11)/p-1/t2-,3+/m1/s1

InChI Key

NKOHBIIOWAKHMF-GBXIJSLDSA-M

Isomeric SMILES

C([C@H]([C@@H](C(=O)C(=O)[O-])O)O)O

Canonical SMILES

C(C(C(C(=O)C(=O)[O-])O)O)O

Origin of Product

United States

Biosynthesis and Catabolism of 2 Dehydro D Xylonate

Subsequent Metabolic Fates of 2-Dehydro-D-xylonate

The Dahms Pathway: Aldolytic Cleavage

First identified in a Pseudomonas species, the Dahms pathway represents one of the two primary oxidative routes for D-xylose degradation in prokaryotes. wikipedia.orgfrontiersin.org It diverges from the Weimberg pathway at the level of 2-dehydro-3-deoxy-D-xylonate. wikipedia.org Instead of further oxidation, this pathway utilizes an aldolase (B8822740) to cleave the six-carbon intermediate into two smaller, readily metabolizable molecules. frontiersin.org In Escherichia coli, the enzymes for the Dahms pathway are encoded by the yjhG and yjhH genes. nih.govresearchgate.net

The hallmark of the Dahms pathway is the aldolytic cleavage of 2-dehydro-3-deoxy-D-pentonate. asm.orgfrontiersin.org This reaction breaks the carbon chain, yielding two distinct products: pyruvate (B1213749), a central metabolite that can directly enter the tricarboxylic acid (TCA) cycle, and glycolaldehyde (B1209225). frontiersin.orgnih.gov The generation of these two compounds from the D-xylose backbone without phosphorylation is a key characteristic of this pathway. nih.govnih.gov

The enzyme responsible for the cleavage reaction in the Dahms pathway is 2-dehydro-3-deoxy-D-pentonate aldolase (EC 4.1.2.28). expasy.orgqmul.ac.uk This enzyme is also known as 2-keto-3-deoxy-D-pentonate aldolase. expasy.orgqmul.ac.uk Its systematic name is 2-dehydro-3-deoxy-D-pentonate glycolaldehyde-lyase (pyruvate-forming). qmul.ac.uk In E. coli, this aldolase is encoded by the yjhH gene. nih.govuniprot.org It catalyzes the direct conversion of 2-dehydro-3-deoxy-D-pentonate into pyruvate and glycolaldehyde. qmul.ac.ukgenome.jpmonarchinitiative.org

Table 1: Key Enzyme of the Dahms Pathway for this compound Catabolism

Enzyme NameEC NumberGene (E. coli)Reaction Catalyzed
2-Dehydro-3-deoxy-D-pentonate aldolase4.1.2.28yjhH2-Dehydro-3-deoxy-D-pentonate → Pyruvate + Glycolaldehyde qmul.ac.ukgenome.jpmonarchinitiative.org
Formation of Pyruvate and Glycolaldehyde

The Weimberg Pathway: Further Dehydration and Oxidation

The Weimberg pathway is an alternative oxidative route for D-xylose metabolism found in bacteria such as Caulobacter crescentus. researchgate.netnih.gov Similar to the Dahms pathway, it proceeds through the intermediate this compound (KDX). wikipedia.orgnih.gov However, instead of an aldol (B89426) cleavage, this pathway involves a second dehydration step followed by an oxidation, ultimately converting the pentose (B10789219) sugar into α-ketoglutarate, an intermediate of the TCA cycle. wikipedia.orgnih.govmicrobiologyresearch.org

Following its formation from D-xylonate, 2-dehydro-3-deoxy-D-xylonate is further dehydrated in the Weimberg pathway. nih.govmicrobiologyresearch.org This reaction is catalyzed by 2-keto-3-deoxy-D-xylonate dehydratase (KdxD), which forms α-ketoglutarate semialdehyde (also known as 2,5-dioxopentanoate). nih.govmicrobiologyresearch.orgebi.ac.uk This step is a key distinguishing feature from the Dahms pathway, committing the carbon to a different metabolic fate. frontiersin.org

The final step of the Weimberg pathway is the oxidation of α-ketoglutarate semialdehyde to yield α-ketoglutarate. wikipedia.orgnih.govsci-hub.se This reaction is catalyzed by the enzyme α-ketoglutarate semialdehyde dehydrogenase (KGSADH), also known as 2,5-dioxovalerate dehydrogenase. nih.govsci-hub.seuniprot.org This enzyme utilizes NAD(P)+ as a cofactor to complete the conversion, directly linking the catabolism of D-xylose to a key entry point of the central carbon metabolism. nih.govuniprot.orguniprot.org

Table 2: Key Enzymes of the Weimberg Pathway for this compound Catabolism

Enzyme NameEC NumberGene (C. crescentus)Reaction Catalyzed
2-Keto-3-deoxy-D-xylonate dehydratase-xylD (in part of pathway)2-Dehydro-3-deoxy-D-xylonate → α-Ketoglutarate semialdehyde + H₂O nih.govmicrobiologyresearch.org
α-Ketoglutarate semialdehyde dehydrogenase1.2.1.26xylAα-Ketoglutarate semialdehyde + NAD(P)⁺ + H₂O → α-Ketoglutarate + NAD(P)H + 2H⁺ uniprot.orguniprot.org

Enzymology of 2 Dehydro D Xylonate Interconversions

D-Xylonate Dehydratase (EC 4.2.1.82)

D-xylonate dehydratase is the pivotal enzyme responsible for the conversion of D-xylonate into 2-dehydro-3-deoxy-D-xylonate. iucr.orgontosight.ai This reaction is a key step in alternative D-xylose metabolic pathways found in various microorganisms. researchgate.net

Enzyme Classification and Nomenclature

D-xylonate dehydratase is classified as a lyase, an enzyme that breaks chemical bonds by means other than hydrolysis or oxidation. ontosight.aiwikipedia.org Specifically, it belongs to the hydro-lyase subclass, which cleaves carbon-oxygen bonds. wikipedia.orgcreative-enzymes.com The International Union of Biochemistry and Molecular Biology (IUBMB) has assigned it the Enzyme Commission (EC) number 4.2.1.82 . ontosight.aiwikipedia.org

Its systematic name is D-xylonate hydro-lyase (2-dehydro-3-deoxy-D-xylonate-forming) . ontosight.aiwikipedia.org The enzyme is also commonly known by several other names, including:

D-xylonate dehydratase creative-enzymes.com

D-xylo-aldonate dehydratase wikipedia.orgcreative-enzymes.com

YjhG (in Escherichia coli) researchgate.netuniprot.org

XyDHT (short name) uniprot.org

Functionally, D-xylonate dehydratase is a member of the IlvD/EDD protein superfamily, a group that also includes dihydroxy-acid dehydratases and enzymes of the Entner-Doudoroff (ED) pathway. iucr.orgresearchgate.netuef.fi

Catalytic Properties and Reaction Specificity

The primary catalytic function of D-xylonate dehydratase is the dehydration of D-xylonate to form 2-dehydro-3-deoxy-D-xylonate and water. ontosight.aicreative-enzymes.com

Reaction: D-xylonate ⇌ 2-dehydro-3-deoxy-D-xylonate + H₂O

The enzyme from Escherichia coli (YjhG) exhibits maximum activity at a temperature of 30°C and an optimal pH of 8.0. researchgate.netuniprot.orgnih.gov The enzyme from Caulobacter crescentus shows a higher optimal pH of 8.5. uniprot.org

While its primary substrate is D-xylonate, D-xylonate dehydratase from Caulobacter crescentus also demonstrates activity with other sugar acids. It can dehydrate D-gluconate with a catalytic efficiency similar to that of D-xylonate. uniprot.org It also shows weaker activity towards D-galactonate, D-fuconate, and L-arabinonate. uniprot.orgresearchgate.net This indicates a degree of substrate promiscuity, though it maintains strict stereospecificity for the configuration of hydroxyl groups at the C2 and C3 positions of the substrate. researchgate.net

Structural Analysis and Active Site Features

The three-dimensional crystal structure of D-xylonate dehydratase from Caulobacter crescentus (CcXyDHT) has been determined at a resolution of 2.7 Å. nih.govresearchgate.net The analysis reveals that the enzyme exists as a tetramer. researchgate.netnih.govresearchgate.net Each monomeric subunit is composed of two distinct domains: an N-terminal domain and a C-terminal domain. nih.govresearchgate.net

The active site is strategically located at the interface between two monomers. nih.govresearchgate.net It is formed by residues from the N-terminal recognition helix of one monomer and the C-terminus of its dimeric partner. nih.govresearchgate.net A critical feature of the active site is a conserved serine residue (Ser490 in CcXyDHT), which is proposed to function as the catalytic base during the dehydration reaction. nih.govresearchgate.net The active site also harbors the necessary cofactors for catalysis. nih.govresearchgate.net

Cofactor Dependencies and Metal Ion Requirements (e.g., [2Fe-2S] cluster, Mg²⁺)

The catalytic activity of D-xylonate dehydratase is dependent on the presence of specific cofactors. Structural and biochemical studies have confirmed that the enzyme requires a [2Fe-2S] iron-sulfur cluster and a divalent metal ion. uef.finih.govresearchgate.netresearchgate.net

[2Fe-2S] Cluster: This iron-sulfur cluster is bound in the N-terminal domain and is essential for catalysis, likely acting as a Lewis acid to facilitate the reaction. nih.govresearchgate.netresearchgate.net The cysteine residues that coordinate the cluster are not universally conserved across the entire Ilv/ED dehydratase family, suggesting that some related enzymes may bind different types of iron-sulfur clusters. nih.govresearchgate.net

Magnesium Ion (Mg²⁺): A Mg²⁺ ion is also bound in the active site and is crucial for enzyme function. nih.govresearchgate.netresearchgate.net The activity of D-xylonate dehydratase from E. coli is enhanced by the presence of Mg²⁺ and also by manganese (Mn²⁺). researchgate.netuniprot.orgnih.gov Conversely, other divalent cations such as nickel (Ni²⁺) and zinc (Zn²⁺) have been shown to inhibit the enzyme's activity. researchgate.netnih.gov

Kinetic Parameters and Enzyme Optimization

The kinetic properties of D-xylonate dehydratase have been characterized for enzymes from different microbial sources. These parameters provide insight into the enzyme's efficiency and substrate affinity. The dehydration reaction catalyzed by this enzyme has been identified as a potential rate-limiting step in engineered metabolic pathways for producing valuable chemicals from D-xylose. researchgate.netresearchgate.net

Table 1: Kinetic Parameters of D-Xylonate Dehydratase from Escherichia coli (YjhG)
SubstrateKm (mM)Vmax (μM·l⁻¹·h⁻¹)kcat (min⁻¹)Optimal pHOptimal Temp. (°C)
D-xylonate4.8878.620.338.030

researchgate.netuniprot.orgnih.gov

Table 2: Kinetic Parameters of D-Xylonate Dehydratase from Caulobacter crescentus (CcXyDHT)
SubstrateKm (mM)kcat (min⁻¹)Optimal pH
D-xylonate1.914068.5
D-gluconate4.026268.5
L-arabinonate7.8468.5
D-galactonate5.22188.5
D-fuconate5.81968.5

uniprot.org

2-Dehydro-3-deoxy-D-pentonate Aldolase (B8822740) (EC 4.1.2.28)

Following the dehydration of D-xylonate, the resulting product, 2-dehydro-3-deoxy-D-pentonate, is further metabolized by 2-dehydro-3-deoxy-D-pentonate aldolase. This enzyme is classified under EC number 4.1.2.28 . qmul.ac.uk

It is an aldehyde-lyase that catalyzes the cleavage of its substrate into two smaller molecules: pyruvate (B1213749) and glycolaldehyde (B1209225). qmul.ac.ukgenome.jp

Reaction: 2-dehydro-3-deoxy-D-pentonate ⇌ pyruvate + glycolaldehyde

The systematic name for this enzyme is 2-dehydro-3-deoxy-D-pentonate glycolaldehyde-lyase (pyruvate-forming) . qmul.ac.uk It is also known as 2-keto-3-deoxy-D-pentonate aldolase or 3-deoxy-D-pentulosonic acid aldolase. qmul.ac.uk This aldolase plays a crucial role in a pathway for D-xylose degradation, channeling the carbon skeleton of the pentose (B10789219) sugar into central metabolic routes. qmul.ac.ukrhea-db.org

Enzyme Classification and Nomenclature

Two primary enzyme classes are responsible for the direct interconversion of 2-Dehydro-D-xylonate.

Xylonate Dehydratase : This enzyme catalyzes the formation of this compound from D-xylonate. It belongs to the family of lyases, specifically the hydro-lyases. wikipedia.orgontosight.ai The reaction involves the removal of a water molecule from D-xylonate. kegg.jp

2-Dehydro-3-deoxy-D-pentonate Aldolase : This enzyme catalyzes the cleavage of this compound into pyruvate and glycolaldehyde. kegg.jp It is classified as an aldehyde-lyase, a subclass of carbon-carbon lyases. wikipedia.orgenzyme-database.org

Below is a table summarizing the classification of these key enzymes.

Enzyme NameSystematic NameEnzyme Commission (EC) NumberEnzyme Class
Xylonate DehydrataseD-xylonate hydro-lyase (2-dehydro-3-deoxy-D-xylonate-forming)EC 4.2.1.82Lyase (Hydro-lyase) wikipedia.orggenome.jp
2-Dehydro-3-deoxy-D-pentonate Aldolase2-dehydro-3-deoxy-D-pentonate glycolaldehyde-lyase (pyruvate-forming)EC 4.1.2.28Lyase (Aldehyde-lyase) wikipedia.orguniprot.orggenome.jp

Aldolytic Cleavage Mechanism

The aldolytic cleavage of this compound is a reversible retro-aldol reaction. The enzymes that catalyze this, known as aldolases, are broadly divided into two classes based on their mechanism. nih.gov

Class I Aldolases : These enzymes utilize a characteristic Schiff base intermediate. The mechanism, exemplified by the well-studied 2-dehydro-3-deoxy-phosphogluconate (KDPG) aldolase, involves a lysine (B10760008) residue in the active site. wikipedia.orgebi.ac.uk This lysine's amino group acts as a nucleophile, attacking the carbonyl carbon of the substrate to form a protonated carbinolamine, which then dehydrates to a Schiff base (imine). wikipedia.orgproteopedia.org This covalent intermediate facilitates the carbon-carbon bond cleavage. An acidic residue, such as glutamate, typically acts as a general acid-base catalyst to aid in the cleavage and subsequent release of the products, pyruvate and an aldehyde (in this case, glycolaldehyde). wikipedia.orgebi.ac.uk

Class II Aldolases : These enzymes are metal-dependent, typically requiring a divalent cation like Zn²⁺, Fe²⁺, or Co²⁺ for activity. semanticscholar.org The metal ion acts as a Lewis acid, polarizing the substrate's carbonyl group to stabilize the enolate intermediate, thereby facilitating the cleavage without forming a Schiff base. nih.gov

The aldolase responsible for cleaving this compound (EC 4.1.2.28) often belongs to the Class I category, employing the Schiff base mechanism. nih.gov

Substrate Promiscuity and Stereospecificity

Enzymes involved in this compound metabolism can exhibit a range of substrate acceptance, a phenomenon known as substrate promiscuity. This is seen as a potential starting point for the evolution of new metabolic functions. semanticscholar.orggoogle.com

For instance, the 2-keto-3-deoxygluconate (B102576) aldolase from the archaeon Sulfolobus solfataricus is notably promiscuous. nih.gov It not only catalyzes the cleavage of its primary substrates but also shows activity towards this compound and its stereoisomer, 2-keto-3-deoxy-L-arabinonate. nih.govresearchgate.net This metabolic promiscuity suggests the organism can use a single enzymatic pathway to process multiple C5 sugars like D-xylose and L-arabinose. researchgate.net Similarly, some dehydratases can act on various sugar acids, indicating their roles in multiple pathways. mdpi.comsemanticscholar.org

Stereospecificity, the ability of an enzyme to distinguish between stereoisomers, is also a critical feature. While many aldolases are highly specific, some, like the S. solfataricus enzyme, are less so, acting on different epimers. nih.gov However, even promiscuous enzymes often exhibit a preference. Studies on various 2-keto-3-deoxysugar acid aldolases show they can be specific for the stereochemistry at the C4 position of the substrate while being more tolerant of changes at other positions. nih.gov This controlled promiscuity and stereoselectivity make these enzymes valuable biocatalysts for organic synthesis. nih.gov

Accessory Enzymes in Related Pathways

The metabolic pathways that utilize this compound rely on a series of accessory enzymes to produce its precursors and process its downstream products.

D-Xylose Dehydrogenases (e.g., XylB)

The entry point for the oxidative metabolism of D-xylose is its conversion by D-xylose dehydrogenase (XylB). asm.org This enzyme is an NAD⁺-dependent oxidoreductase that catalyzes the oxidation of D-xylose to D-xylono-γ-lactone. csic.esmdpi.com The gene xylB from Caulobacter crescentus is frequently used in metabolic engineering to establish xylose-utilizing pathways in other organisms. uniprot.orgnih.gov This dehydrogenase shows a strong preference for D-xylose, with little to no activity on other monosaccharides like D-glucose or D-arabinose, ensuring a specific flux into the oxidative pathway. asm.orgcsic.es

Xylonolactonases (e.g., XylC)

The D-xylono-γ-lactone produced by XylB is a cyclic ester. This lactone is hydrolyzed to the open-chain sugar acid, D-xylonate, by the action of a xylonolactonase (XylC). mdpi.comnih.gov This step is crucial, as the accumulation of the lactone intermediate can be inhibitory to microbial growth. plos.org The resulting D-xylonate is the substrate for xylonate dehydratase, which produces this compound. researchgate.net

α-Ketoglutarate Semialdehyde Dehydrogenases

In the Weimberg pathway, this compound is not cleaved but is instead dehydrated by 2-keto-3-deoxy-xylonate dehydratase (XylX) to form α-ketoglutarate semialdehyde (also known as 2,5-dioxopentanoate). mdpi.comnih.gov This intermediate is then irreversibly oxidized to α-ketoglutarate, a central metabolite in the TCA cycle, by the enzyme α-ketoglutarate semialdehyde dehydrogenase (often denoted as XylA in this pathway). asm.orguniprot.org This final oxidation step is typically NAD⁺- or NADP⁺-dependent and completes the conversion of D-xylose into a core metabolic intermediate without any loss of carbon atoms. mdpi.comuniprot.org

Genetic and Metabolic Engineering of 2 Dehydro D Xylonate Pathways

Microbial Strain Development for Enhanced Production and Conversion

The development of robust microbial strains is paramount for the economically viable production of 2-dehydro-D-xylonate. This is achieved through a multi-pronged approach involving the introduction of necessary enzymes, amplification of their expression, and elimination of metabolic pathways that compete for the substrate or intermediates.

To establish a functional pathway for this compound production from D-xylose in common industrial microorganisms like Escherichia coli and Saccharomyces cerevisiae, which may lack the necessary enzymatic machinery, heterologous expression of key enzymes is required. The initial steps involve the conversion of D-xylose into D-xylonate.

A frequently employed strategy is the introduction of a two-step enzymatic system from the bacterium Caulobacter crescentus. nih.gov This system includes:

D-xylose dehydrogenase (XDH) , encoded by the xdh or xylB gene, which oxidizes D-xylose to D-xylonolactone. nih.govnih.gov

D-xylonolactonase (XylC) , encoded by the xylC gene, which hydrolyzes the D-xylonolactone ring to form D-xylonate. nih.govnih.gov

The subsequent and crucial step is the conversion of D-xylonate to this compound. This dehydration reaction is catalyzed by D-xylonate dehydratase . E. coli possesses native genes, such as yjhG and yagF, that encode for this enzyme. researchgate.netnih.gov In other hosts, or to improve efficiency, these or homologous genes from other organisms can be expressed. researchgate.net The D-xylonate dehydratase from C. crescentus (XylD) is another commonly used enzyme in engineered pathways. d-nb.infod-nb.info

EnzymeGene(s)Source OrganismHost Organism(s)Function in Pathway
D-xylose dehydrogenasexdh, xylBCaulobacter crescentusEscherichia coli, Saccharomyces cerevisiae, Pichia kudriavzeviiD-xylose → D-xylonolactone nih.govnih.govvtt.fi
D-xylose dehydrogenasexyd1Trichoderma reeseiSaccharomyces cerevisiaeD-xylose → D-xylonolactone researchgate.net
D-xylonolactonasexylCCaulobacter crescentusEscherichia coli, Saccharomyces cerevisiaeD-xylonolactone → D-xylonate nih.govvtt.fi
D-xylonate dehydrataseyjhG, yagFEscherichia coli (native)Escherichia coliD-xylonate → this compound researchgate.netnih.gov
D-xylonate dehydrataseXylDCaulobacter crescentusSaccharomyces cerevisiaeD-xylonate → this compound d-nb.infod-nb.info

To maximize the flow of carbon through the engineered pathway and prevent the accumulation of intermediate metabolites, which can be toxic or rate-limiting, specific genes are often overexpressed. Overexpression of D-xylonate dehydratase, encoded by genes like yagF in E. coli, can help to strengthen the carbon flux towards this compound. mdpi.com

Transcriptional regulation strategies are also employed to control the expression of pathway genes dynamically. For instance, in the yeast Candida glycerinogenes, a low-pH inducible hybrid promoter, pGUKd, was engineered to control the expression of the xylB gene (D-xylose dehydrogenase). tandfonline.com This resulted in increased enzyme expression and a higher production of D-xylonate (a precursor to this compound) at an acidic pH of 2.5, a desirable condition for industrial fermentation as it reduces contamination risks and simplifies product recovery. tandfonline.com

A critical strategy for enhancing the yield of this compound is the elimination of competing metabolic pathways that divert the D-xylose substrate away from the desired product. In hosts like E. coli, the native xylose utilization pathway is a primary target for disruption.

Key gene knockouts include:

xylA and xylB : These genes encode xylose isomerase and xylulokinase, respectively, the first two enzymes in the native pentose (B10789219) phosphate (B84403) pathway for xylose catabolism. nih.govnih.gov Deleting these genes blocks the primary route of xylose consumption, redirecting it towards the engineered oxidative pathway. nih.gov

yjhH and yagE : In some contexts, enzymes of the Dahms pathway, such as 2-dehydro-3-deoxy-D-xylonate aldolase (B8822740) (encoded by yjhH and yagE), can consume the pathway intermediate. acs.orgacs.org Their deletion can prevent this competitive consumption. acs.org

TCA Cycle Feed-in Pathways : To prevent carbon loss from glycolysis and the pentose phosphate pathway into the TCA cycle, genes such as eda (part of the Entner-Doudoroff pathway) and those involved in PEP-OAA interconversion (ppc, pck, ppsA) have been disrupted. nih.gov

These disruptions effectively channel the carbon flux from D-xylose exclusively through the engineered pathway, thereby maximizing the theoretical yield of the target product. nih.govnih.gov

Gene Overexpression and Transcriptional Regulation

Engineering Host Microorganisms

The choice of microbial host is crucial and depends on factors like genetic tractability, growth characteristics, and tolerance to industrial conditions. Escherichia coli and various yeast species have emerged as the predominant chassis for engineering this compound pathways.

Escherichia coli is a well-characterized and genetically tractable host, making it a popular choice for metabolic engineering. mdpi.com A common strategy involves creating a strain deficient in native xylose metabolism (ΔxylA ΔxylB) and then introducing the xdh and xylC genes from C. crescentus. nih.gov This engineered strain can then utilize its native D-xylonate dehydratases (yjhG, yjhH) to convert the D-xylonate into this compound. nih.govd-nb.info

Table of Engineered E. coli Strains and Production Metrics

Engineering Strategy Target Product Titer Reference
Co-expression of xdh and xylC from C. crescentus; knockout of xylA and xylB D-xylonate 27.3 g/L nih.gov
Assembly of four-step pathway including D-xylose dehydrogenase, D-xylonate dehydratase, and others; knockout of xylA Ethylene (B1197577) Glycol 11.7 g/L nih.gov
Disruption of xylA, yjhH, yagE 1,2,4-butanetriol (B146131) 3.92 g/L researchgate.net

Yeast, particularly Saccharomyces cerevisiae, is a robust industrial microorganism favored for its tolerance to low pH and inhibitors found in biomass hydrolysates. researchgate.net

Saccharomyces cerevisiae

S. cerevisiae has been successfully engineered to produce D-xylonate, the precursor to this compound, by expressing D-xylose dehydrogenase genes. nih.gov The expression of the xylB gene from C. crescentus proved particularly effective, leading to the production of 17 g/L of D-xylonate. vtt.firesearchgate.net A significant challenge in yeast is the activity of the subsequent enzyme, D-xylonate dehydratase (XylD). This enzyme requires an iron-sulfur [Fe-S] cluster for its activity, and its assembly can be inefficient in the yeast cytosol, leading to a metabolic bottleneck and the accumulation of D-xylonate. d-nb.inforesearchgate.netsci-hub.se Research efforts are focused on overcoming this limitation by targeting the enzyme to the mitochondria, where Fe-S cluster synthesis is more active, or by engineering the host's Fe-S cluster metabolism. researchgate.net

Pichia kudriavzevii

Pichia kudriavzevii (also known as Issatchenkia orientalis) has emerged as a superior host for producing D-xylonate. mdpi.com This non-conventional yeast exhibits remarkable natural tolerance to high concentrations of D-xylonate and can thrive at the low pH levels beneficial for industrial production. vtt.fimdpi.com By expressing the C. crescentus xylB gene, engineered P. kudriavzevii strains have achieved exceptionally high titers of D-xylonate, reaching 171 g/L at pH 5.5 and 146 g/L at pH 3. vtt.fiaalto.fi Scientists have also developed a two-stage fermentation process using this yeast to sequentially produce D-xylonate and ethanol (B145695) from non-detoxified corncob, demonstrating a promising strategy for integrated biorefineries. mdpi.comresearchgate.net

Table of Mentioned Chemical Compounds

Compound Name
This compound
2-keto-3-deoxy-D-xylonate
D-Xylose
D-Xylonate
D-xylonolactone
Ethylene Glycol
Pyruvate (B1213749)
Glycolaldehyde (B1209225)
Xylitol
1,2,4-butanetriol
Isocitrate
2-oxoglutarate
Acetyl-coenzyme A
Ethanol
D-glucose
D-galactose
L-arabinonate
Formic acid
Acetic acid
Lactose
D-gluconic acid
2,5-diketogluconic acid
D-xylulose
D-xylulose 5-phosphate
D-xylulose-1-phosphate
3,4-dihydroxybutanal
D-ribulose-1-phosphate
2,5-dioxopentanoate
D-arabinose

Other Bacterial and Archaeal Hosts

While Escherichia coli and Saccharomyces cerevisiae are common hosts for metabolic engineering, other microorganisms offer unique advantages for producing this compound and its derivatives.

Caulobacter crescentus , a Gram-negative bacterium, possesses a native oxidative D-xylose metabolic pathway, making it a valuable source of genetic material for engineering other organisms. nih.govasm.org The enzymes from the C. crescentus Weimberg pathway have been extensively studied. acs.org For instance, the D-xylose dehydrogenase (XylB) and D-xylonolactonase (XylC) from C. crescentus have been successfully expressed in other microbes to facilitate the initial steps of D-xylose conversion to D-xylonate. acs.orgnih.gov The D-xylonate dehydratase (XylD) from C. crescentus is crucial for converting D-xylonate to 2-keto-3-deoxy-D-xylonate. uniprot.org However, studies have shown that enzymes in the Weimberg pathway from C. crescentus, such as 2-keto-3-deoxy-d-xylonate dehydratase (CcXylX), can be rate-limiting. acs.org

Sulfolobus solfataricus , a hyperthermophilic archaeon, can metabolize pentose sugars like D-xylose. nih.gov It utilizes an oxidative pathway where D-xylose is converted to intermediates like 2-keto-3-deoxy-D-xylonate (KDX). nih.govresearchgate.netresearchgate.net S. solfataricus possesses a C5-specific dehydratase that acts on D-xylonate. nih.gov Interestingly, in this archaeon, the metabolic pathways for D-xylose and L-arabinose converge at the formation of 2-keto-3-deoxy-D-xylonate. nih.gov The presence of an aldolase-independent Weimberg pathway has been suggested for Sulfolobus acidocaldarius, a closely related species. asm.org

Gluconobacter oxydans is a bacterium well-known for its ability to incompletely oxidize various sugars, leading to the accumulation of corresponding acids. nih.gov It can produce D-xylonate from D-xylose with high yields, making it a promising candidate for industrial production. nih.govresearchgate.net The D-xylose dehydrogenase in G. oxydans is a membrane-bound enzyme that uses pyrroloquinoline quinone (PQQ) as a cofactor. researchgate.net Production rates of approximately 2 g/L/h of D-xylonate have been observed. nih.gov However, its growth and production can be inhibited by compounds present in lignocellulosic hydrolysates. frontiersin.org

Optimization Strategies for Pathway Efficiency

Addressing Metabolic Bottlenecks (e.g., D-xylonate accumulation)

A significant challenge in engineering pathways for this compound and its downstream products is the accumulation of the intermediate D-xylonate. nih.govresearchgate.netresearchgate.net This accumulation indicates that the enzymes responsible for its conversion are often the rate-limiting steps in the pathway. d-nb.info

Several strategies have been employed to overcome this bottleneck:

Enzyme Selection and Engineering: The choice of D-xylonate dehydratase is critical. Researchers have evaluated dehydratases from various organisms, including C. crescentus, Burkholderia cenocepacia, E. coli, and Ellin329, to find more efficient versions. researchgate.net Directed evolution has been used to improve the catalytic efficiency of enzymes like 2-keto-3-deoxy-d-xylonate dehydratase (CcXylX) from C. crescentus, resulting in increased metabolic flux. acs.org

Enhancing Enzyme Activity: The activity of some dehydratases, which are often iron-sulfur [Fe-S] cluster-dependent enzymes, can be enhanced by engineering the host's iron metabolism to ensure proper cofactor assembly. researchgate.net

Process Optimization: Fermentation conditions, such as pH, can influence enzyme activity and metabolite transport. For example, alkaline conditions have been shown to favor the re-assimilation of accumulated D-xylonate in engineered yeast. researchgate.net

Management of Cofactor Regeneration and Intracellular Redox Balance

The efficiency of the this compound pathway is heavily dependent on the availability and regeneration of cofactors, primarily NAD(P)H and NAD(P)+. mdpi.com The initial oxidation of D-xylose to D-xylonolactone by D-xylose dehydrogenase requires NAD(P)+. acs.org Subsequent steps may also involve dehydrogenases with specific cofactor requirements.

An imbalance in the intracellular redox state, reflected in the NADH/NAD+ and NADPH/NADP+ ratios, can significantly impact product formation. mdpi.comresearchgate.net For instance, the accumulation of NADH can inhibit NAD+-dependent enzymes in the pathway. mdpi.com

Strategies to manage cofactor balance include:

Cofactor Regeneration Systems: Implementing enzymatic systems to regenerate the required cofactors is a common approach. For example, an alcohol dehydrogenase can be used to regenerate NAD+ from NADH. acs.orgacs.org

Engineering Cofactor Preference: Altering the cofactor specificity of enzymes can help balance the redox state.

Introducing Transhydrogenases: Expressing a pyridine (B92270) nucleotide transhydrogenase, which catalyzes the transfer of reducing equivalents between NAD(P)H and NAD(P)+, can help maintain redox homeostasis. researchgate.net

Controlling Aeration: The level of oxygen supply during fermentation directly influences the reoxidation of NADH through the electron transport chain, thereby affecting the NAD+/NADH ratio. mdpi.com

Carbon Flux Redirection through Pathway Engineering

To maximize the production of this compound and its derivatives, it is essential to direct the flow of carbon from the primary substrate (e.g., D-xylose) towards the desired pathway and minimize its diversion into competing metabolic routes.

Key strategies for carbon flux redirection include:

Gene Knockouts: Deleting genes of competing pathways is a fundamental step. For example, to channel D-xylose through an engineered oxidative pathway, native D-xylose utilization pathways, such as the one involving D-xylose isomerase (xylA), are often knocked out. acs.orgacs.org Similarly, deleting genes responsible for the formation of byproducts like acetate, ethanol, and lactate (B86563) can increase the carbon flux towards the target product. acs.org

Overexpression of Pathway Genes: Increasing the expression levels of the genes encoding the enzymes of the desired pathway can help pull the carbon flux in the intended direction. mdpi.com

Dynamic Regulation: Advanced strategies involve the use of dynamic regulatory circuits that can switch metabolic fluxes in response to specific conditions, optimizing both cell growth and product formation. researchgate.net For instance, protease-based switches have been used to redirect glycolytic flux and control reaction rates, leading to significant improvements in product titers and productivity. researchgate.net

Advanced Engineering Methodologies

Rational Design and Systems Biology Approaches

Rational design, guided by systems biology, offers a powerful framework for engineering and optimizing metabolic pathways for this compound production. This approach relies on a deep understanding of the host organism's metabolism and the kinetics of the engineered pathway. nih.gov

Rational Design involves the targeted modification of specific genes and pathways based on known metabolic information. This can include:

Pathway Construction: Assembling novel pathways by combining enzymes from different organisms. acs.org

Promoter Engineering: Fine-tuning the expression levels of pathway genes to balance metabolic flux and avoid the accumulation of toxic intermediates.

Computational Modeling: Using kinetic models of the pathway to analyze enzyme ratios and identify optimal conditions for maximizing product conversion. nih.gov For example, a kinetic model of the Weimberg pathway can be used to predict the optimal protein ratios for the fastest conversion of D-xylose to α-ketoglutarate. nih.gov

Systems Biology provides the tools and knowledge base for rational design. This includes:

Genome-Scale Metabolic Models (GEMs): These models provide a comprehensive overview of an organism's metabolic capabilities and can be used to predict the effects of genetic modifications. researchgate.net

Metabolomics and Flux Analysis: These techniques allow for the quantitative measurement of intracellular metabolites and metabolic fluxes, providing crucial data for identifying bottlenecks and validating model predictions.

Transcriptomics and Proteomics: Analyzing the expression levels of genes and proteins helps to understand the cellular response to genetic engineering and identify regulatory hurdles.

By integrating these advanced methodologies, researchers can move beyond simple trial-and-error approaches and systematically engineer microbial hosts for efficient and high-titer production of this compound and derived biochemicals.

Directed Evolution for Enzyme Improvement

Directed evolution has emerged as a powerful strategy to enhance the efficiency of this compound production pathways by improving the catalytic properties of key enzymes. This approach mimics natural selection in a laboratory setting, allowing for the rapid development of enzymes with desired traits, such as increased activity, stability, or altered substrate specificity.

The process of directed evolution typically involves creating a library of mutant genes through methods like error-prone PCR or DNA shuffling. These libraries are then expressed in a suitable host organism, and high-throughput screening or selection methods are used to identify variants with improved performance. For instance, a growth-based selection platform can be designed where the survival of the host cell is coupled to the activity of the target enzyme. nsf.gov This was demonstrated in an E. coli strain auxotrophic for 2-oxoglutarate, where improved variants of the Weimberg pathway enzymes, including those involved in this compound metabolism, enabled faster growth on D-xylose. nsf.govmicrobiologyresearch.org

Furthermore, directed evolution has been applied to improve xylose transporters, which can indirectly enhance the flux towards this compound by increasing the intracellular availability of the initial substrate, D-xylose. d-nb.info Mutants of transporters from Scheffersomyces stipitis and Candida intermedia have shown improved xylose uptake, leading to enhanced growth rates of Saccharomyces cerevisiae on xylose. d-nb.info

The following table summarizes key findings from directed evolution studies aimed at improving enzymes relevant to this compound pathways.

EnzymeOriginal HostEngineering StrategyImprovementReference
2-keto-3-deoxy-d-xylonate dehydratase (CcXylX)Caulobacter crescentusDirected Evolution3-fold higher kcat value acs.org
Xylose Transporter (XUT3)Scheffersomyces stipitisDirected Evolution70% increase in cell growth rate on xylose d-nb.info
Xylose Transporter (GXS1)Candida intermediaDirected EvolutionImproved simultaneous glucose and xylose utilization d-nb.info

Synthetic Biology Applications in Pathway Reconstruction

Synthetic biology provides a powerful framework for the rational design and construction of novel metabolic pathways for the production of this compound and its derivatives. This approach involves the assembly of well-characterized genetic parts, such as promoters, ribosome binding sites, and genes from various organisms, to create synthetic pathways that are efficient and well-regulated.

A primary application of synthetic biology in this area is the reconstruction of non-native xylose utilization pathways in industrially relevant microorganisms like Escherichia coli and Saccharomyces cerevisiae. d-nb.infoacs.org These organisms are often preferred for biotechnological production but may lack efficient native pathways for converting xylose, a major component of lignocellulosic biomass.

One of the most commonly reconstructed pathways is the oxidative xylose pathway, which proceeds through D-xylonate and 2-dehydro-3-deoxy-D-xylonate. d-nb.infod-nb.info For example, a synthetic pathway for ethylene glycol production from D-xylose was constructed in E. coli. acs.org This pathway involved the heterologous expression of four enzymes: D-xylose dehydrogenase, D-xylonate dehydratase, 2-dehydro-3-deoxy-D-pentonate aldolase, and glycoaldehyde reductase. acs.org By preventing the native D-xylose metabolism through the deletion of the D-xylose isomerase gene, the carbon flux was successfully channeled through the synthetic route. acs.org

In Saccharomyces cerevisiae, the Dahms and Weimberg pathways, both involving the conversion of xylose to 2-keto-3-deoxy-xylonate, have been engineered. d-nb.info The successful implementation of these pathways has enabled yeast to utilize xylose as a sole carbon source, a significant achievement for the production of valuable chemicals from lignocellulosic feedstocks. d-nb.info This often requires not only the introduction of the pathway enzymes but also further metabolic engineering to address bottlenecks, such as cofactor imbalances or the accumulation of toxic intermediates like D-xylonate. researchgate.netresearchgate.net For instance, increasing the supply of iron-sulfur clusters, which are essential cofactors for the bottleneck enzyme D-xylonate dehydratase (XylD), has been shown to improve pathway function. d-nb.info

Computational tools are increasingly used in synthetic biology to design and optimize these pathways in silico before experimental implementation. acs.org These tools can predict the feasibility of a pathway, identify potential bottlenecks, and suggest genetic modifications to improve product yields.

The table below provides examples of synthetic pathways reconstructed for the production of chemicals derived from this compound.

Target ProductHost OrganismKey Enzymes in Reconstructed PathwayReference
Ethylene GlycolEscherichia coliD-xylose dehydrogenase, D-xylonate dehydratase, 2-dehydro-3-deoxy-D-pentonate aldolase, Glycoaldehyde reductase acs.orgtandfonline.com
Glycolate (B3277807)Escherichia coliXylose dehydrogenase, Xylonate dehydratase, 2-keto-3-deoxy-d-xylonate aldolase, Aldehyde dehydrogenase d-nb.info
1,2,4-ButanetriolEscherichia coliXylose dehydrogenase, Keto acid decarboxylase acs.org
(R)-acetoin and Ethylene GlycolIn vitro systemD-xylose dehydrogenase, Xylonolactonase, D-xylonate dehydratase, 2-keto-3-deoxy-D-xylonate aldolase, Acetolactate synthase, α-acetolactate decarboxylase, Lactaldehyde reductase nih.gov
Ethylene GlycolSaccharomyces cerevisiaeXylose dehydrogenase, Xylonate dehydratase, Dehydro-deoxy-xylonate aldolase, Glycolaldehyde reductase biorxiv.org

Biotechnological Relevance and Bio Refinery Integration

2-Dehydro-D-xylonate as a Central Intermediate for Industrial Products

This compound, also known in the literature as 2-keto-3-deoxy-D-xylonate or 2-dehydro-3-deoxy-D-pentonate, is a pivotal intermediate in engineered metabolic pathways that branch off from the natural D-xylose catabolism. This allows for the synthesis of a range of valuable chemicals that have traditionally been produced from fossil fuels.

Ethylene (B1197577) glycol is a high-demand commodity chemical with widespread applications, most notably as an antifreeze and a precursor to polyethylene (B3416737) terephthalate (B1205515) (PET). A biosynthetic route for ethylene glycol production from D-xylose has been successfully established in metabolically engineered Escherichia coli. researchgate.netnih.govgoogle.com This pathway proceeds through the following steps: D-xylose is first converted to D-xylonate, which is then dehydrated to form 2-dehydro-3-deoxy-D-pentonate. researchgate.netnih.govgoogle.com This intermediate is subsequently cleaved by an aldolase (B8822740) to produce glycoaldehyde and pyruvate (B1213749). researchgate.netnih.gov Finally, the glycoaldehyde is reduced to ethylene glycol. researchgate.netnih.gov

Initial efforts in engineering this pathway in E. coli resulted in a titer of 11.7 g/L of ethylene glycol from 40.0 g/L of D-xylose. nih.gov Further optimizations, including the use of an NADH-dependent reductase (FucO) to alleviate cofactor imbalance and the knockout of genes responsible for byproduct formation (acetate and glycolate), significantly improved production. nih.govresearchgate.net In a fed-batch fermentation process, an engineered E. coli strain was able to produce 72 g/L of ethylene glycol with a yield of 0.40 g/g of D-xylose. nih.govresearchgate.net A competing byproduct in this pathway is glycolate (B3277807), and blocking its formation can lead to an accumulation of D-xylonate if the downstream pathway is not optimized. nih.gov

Table 1: Research Findings on Ethylene Glycol Biosynthesis from D-xylose via this compound

Engineered Microorganism Key Genetic Modifications D-Xylose Input (g/L) Ethylene Glycol Titer (g/L) Ethylene Glycol Yield (g/g) Reference
Escherichia coli Disruption of D-xylose isomerase gene 40.0 11.7 0.29 nih.gov
Escherichia coli Use of NADH-dependent reductase (FucO), knockout of aldA and arcA Not specified 72 0.40 nih.govresearchgate.net
Escherichia coli Fed-batch model 101.8 17.3 0.17 nih.gov

Glycolate is another valuable chemical with applications in the cosmetic, textile, and food industries, and as a monomer for the biodegradable polymer, polyglycolic acid (PGA). A novel biosynthetic pathway for glycolate production from D-xylose has been developed in engineered E. coli. d-nb.info This pathway mirrors the initial steps of ethylene glycol synthesis, where D-xylose is converted to D-xylonate and then to 2-dehydro-3-deoxy-D-xylonate. d-nb.info The intermediate is then cleaved into glycolaldehyde (B1209225) and pyruvate. d-nb.info The glycolaldehyde is subsequently oxidized to glycolate. d-nb.info

This pathway is advantageous as it does not involve a phosphorylation step, thus conserving ATP. d-nb.info Through metabolic engineering, including the knockout of genes that divert carbon flux to byproducts like acetate, significant titers of glycolate have been achieved. One engineered E. coli strain produced 43.60 g/L of glycolate with a yield of 0.46 g/g of xylose and a productivity of 0.91 g/L/h. d-nb.info

Table 2: Research Findings on Glycolate Production from D-xylose via this compound

Engineered Microorganism Key Genetic Modifications Glycolate Titer (g/L) Glycolate Yield (g/g xylose) Productivity (g/L/h) Reference
Escherichia coli Q2562 Expression of xdh and xylC from C. crescentus 28.82 ± 0.56 0.38 ± 0.07 0.60 ± 0.01 d-nb.info
Escherichia coli Q2742 Knockout of iclR and ackA 43.60 ± 1.22 0.46 ± 0.03 0.91 ± 0.02 d-nb.info
Escherichia coli Introduction of Dahms pathway 0.89 Not specified Not specified sci-hub.se

1,2,4-Butanetriol (B146131) (BTO) is a four-carbon polyol used in the production of polymers, plasticizers, and as a precursor for the energetic material 1,2,4-butanetriol trinitrate (BTTN). csic.esunl.edu A biosynthetic pathway for BTO production from D-xylose has been constructed in E. coli, where 2-keto-3-deoxy-D-xylonate is a key intermediate. unl.eduresearchgate.net The pathway involves the conversion of D-xylose to D-xylonate, followed by dehydration to 2-keto-3-deoxy-D-xylonate. researchgate.netgoogle.comgoogle.com This intermediate is then decarboxylated to 3,4-dihydroxybutanal, which is subsequently reduced to BTO. researchgate.netgoogle.comgoogle.com

By expressing a xylose dehydrogenase from Caulobacter crescentus and a keto acid decarboxylase from Pseudomonas putida, and by disrupting native D-xylose and D-xylonate metabolic pathways, an engineered E. coli strain was able to produce 0.88 g/L of BTO from 10 g/L of D-xylose, achieving a molar yield of 12.82%. researchgate.net Further optimization under fed-batch conditions led to a production of 3.92 g/L of BTO from 20 g/L of xylose, with a molar yield of 27.7%. unl.edu

Beyond BTO, 2-keto-3-deoxy-D-xylonate is a branch point for other metabolic pathways. In the Weimberg pathway, it can be converted to α-ketoglutarate, a central metabolite in the TCA cycle. nih.govmdpi.com This opens up possibilities for the production of a wide range of chemicals derived from the TCA cycle.

Table 3: Research Findings on 1,2,4-Butanetriol Production from D-xylose via this compound

Engineered Microorganism Key Genetic Modifications D-Xylose Input (g/L) 1,2,4-Butanetriol Titer (g/L) Molar Yield (%) Reference
Escherichia coli Disruption of xylAB, yjhH, and yagE 10 0.88 12.82 researchgate.net
Escherichia coli BL21ΔxylAB/pE-mdlCxylBC&pA-adhPyjhG Co-expression of CcxylB, xylC, yjhG, mdlC, and adhP 20 3.92 27.7 unl.edu

Production of Glycolate

Utilization of Lignocellulosic Biomass-Derived Feedstocks

Lignocellulosic biomass, composed mainly of cellulose, hemicellulose, and lignin, is an abundant and non-food-competing renewable resource for biorefineries. The hemicellulose fraction is rich in pentose (B10789219) sugars, particularly D-xylose, making it an ideal feedstock for the production of this compound and its derivatives.

The conversion of D-xylose from hemicellulose hydrolysates into value-added chemicals is a cornerstone of the lignocellulosic biorefinery concept. D-xylose can be liberated from the hemicellulose polymer through pretreatment and hydrolysis processes. mdpi.com Several microorganisms have been engineered to utilize D-xylose from these hydrolysates for the production of D-xylonate, the precursor to this compound. researchgate.net For example, an artificial four-enzyme complex has been demonstrated to convert hemicellulose into D-xylonate at a micromolar scale. nih.gov

Engineered E. coli strains have been developed to co-utilize glucose and xylose from corn cob hydrolysate, where glucose supports cell growth and xylose is converted to D-xylonate. google.com This strategy has led to the production of 91.2 g/L of D-xylonate from corn cob hydrolysate. google.com

A significant challenge in using lignocellulosic hydrolysates is the presence of inhibitory compounds generated during pretreatment. These inhibitors, which include furan (B31954) derivatives (e.g., furfural (B47365) and 5-hydroxymethylfurfural), weak acids (e.g., acetic and formic acid), and phenolic compounds, can severely hinder microbial growth and productivity. researchgate.netnih.gov

Several strategies have been developed to overcome this toxicity:

Physical and Chemical Detoxification: Methods such as over-liming (treatment with calcium hydroxide (B78521) at high pH), treatment with activated charcoal, and ion exchange resins can effectively remove a broad range of inhibitors. researchgate.netresearchgate.net For instance, over-liming can remove furfurals and phenolic compounds, while activated charcoal has a high capacity for adsorbing inhibitory compounds without significant sugar loss. researchgate.net

Enzymatic Detoxification: The use of enzymes like laccases and peroxidases offers a more specific and milder approach to detoxification. mdpi.comresearchgate.net Laccases can oxidize a variety of phenolic compounds, reducing their inhibitory effects. mdpi.comresearchgate.net

Microbial Detoxification and Metabolic Engineering: Some microorganisms possess natural tolerance to certain inhibitors and can even metabolize them. nih.govfrontiersin.org This has led to the development of in situ detoxification strategies where the production organism itself detoxifies the hydrolysate. nih.govfrontiersin.org Furthermore, metabolic engineering has been employed to enhance the inhibitor tolerance of production strains. For example, engineering E. coli for increased furfural resistance has been shown to improve the fermentation of hemicellulose hydrolysates. pnas.org Strategies such as increasing the initial cell concentration have also been shown to enhance tolerance to inhibitors like acetic acid. researchgate.net

Table 4: Common Inhibitors in Lignocellulosic Hydrolysates and Their Effects

Inhibitor Class Examples Origin Inhibitory Effect
Furan Derivatives Furfural, 5-Hydroxymethylfurfural (HMF) Dehydration of pentose and hexose (B10828440) sugars Inhibit DNA, RNA, and protein synthesis; damage cell membranes
Weak Acids Acetic acid, Formic acid Deacetylation of hemicellulose; breakdown of furans Disrupt intracellular pH homeostasis; uncoupling of substrate transport and ATP synthesis
Phenolic Compounds Vanillin, Syringaldehyde, p-Coumaric acid Degradation of lignin Damage cell membranes; inhibit enzymatic activity

Conversion of D-Xylose from Hemicellulose Hydrolysates

Bioprocess Development and Fermentation Technologies for this compound Production

The industrial-scale production of this compound, an important intermediate in various bioconversion pathways, is intrinsically linked to the development of robust and efficient fermentation processes. Research has primarily focused on optimizing these processes to enhance the flux through pathways where this compound is a key metabolic node, even when it is not the final accumulated product.

Fed-Batch and Continuous Fermentation Strategies

Fed-batch and continuous fermentation strategies are instrumental in achieving high-titer production of desired biochemicals by overcoming substrate inhibition and maintaining optimal cell densities. While direct high-level accumulation of this compound is not a common goal in published research, the fermentation strategies for pathways involving this intermediate provide valuable insights.

For instance, in the production of D-xylonate, the precursor to this compound, fed-batch strategies have proven effective. In one study, an engineered Escherichia coli strain produced 108.2 g/L of D-xylonate from D-xylose in a fed-batch fermentation. asm.org This high concentration of the precursor suggests a significant flux towards this compound is possible under optimized fed-batch conditions. Similarly, fed-batch cultivation of Pichia kudriavzevii expressing a D-xylose dehydrogenase resulted in the production of 171 g/L of D-xylonate, indicating the potential for high-rate conversion to this compound if the subsequent enzymatic step were the focus. researchgate.nettandfonline.com

Continuous fermentation has also been explored for the production of related compounds. For example, continuous production of D-xylonate has been demonstrated in Gluconobacter oxydans, achieving a rate of 1.5 g/L/h. While not directly measuring this compound, this demonstrates the feasibility of maintaining a steady-state flux through the initial part of the oxidative xylose pathway.

Table 1: Examples of Fed-Batch Fermentation Processes Involving the this compound Precursor (D-xylonate)

MicroorganismProductSubstrateTiter (g/L)Productivity (g/L/h)Yield (g/g)
Engineered Escherichia coliD-xylonateD-xylose108.21.521.09
Pichia kudriavzeviiD-xylonateD-xylose1711.41.0
Engineered Saccharomyces cerevisiaeEthylene Glycol (via 2-keto-3-deoxy-D-xylonate)D-xylose1.5N/AN/A

Co-utilization of Mixed Sugar Substrates

Lignocellulosic biomass, a key feedstock for sustainable biorefineries, is composed of a mixture of sugars, primarily glucose and xylose. Efficient bioprocesses must therefore be capable of co-utilizing these mixed substrates to be economically viable. The metabolism of xylose to this compound in the presence of glucose is often hampered by carbon catabolite repression (CCR), where the presence of glucose represses the uptake and metabolism of other sugars. researchgate.net

Metabolic engineering strategies have been developed to overcome CCR and enable the simultaneous consumption of glucose and xylose. In one approach, an Escherichia coli strain was engineered to use glucose and L-arabinose for growth while converting D-xylose from corn cob hydrolysate into D-xylonate, reaching a titer of 91.2 g/L. asm.org This demonstrates that with appropriate genetic modifications, the pathway leading to this compound can be active even when other sugars are being metabolized.

In Pseudomonas putida, a strain was developed to metabolize glucose and xylose simultaneously, although the presence of glucose could still impact the rate of xylose conversion. researchgate.net Another study with P. putida showed that while glucose inhibited the oxidation of xylose to xylonate, using cellobiose (B7769950) as a co-substrate allowed for the simultaneous production of polyhydroxyalkanoates (from cellobiose) and D-xylonate (from xylose). This suggests that the choice of co-substrate is critical for processes involving the formation of this compound from xylose.

Impact of Environmental Conditions on Production (e.g., pH, aeration)

Environmental parameters such as pH and aeration play a crucial role in the efficiency of microbial fermentations by affecting enzyme activity, cell viability, and metabolic flux.

pH: The pH of the fermentation medium can significantly influence the production of this compound and its precursor, D-xylonate. The accumulation of acidic products like D-xylonate naturally lowers the pH of the culture medium, which can inhibit enzyme activity and cell growth. google.com For instance, in Pseudomonas fragi, low pH was found to inhibit glucose dehydrogenase activity, which is also involved in xylose oxidation. google.com To counteract this, buffering the medium has been shown to improve the conversion of xylose to xylonate in P. putida. google.com In yeast, D-xylonate production has been demonstrated at both pH 5.5 and a more acidic pH of 3.0, although the productivity was generally lower at the more acidic pH. researchgate.net Some studies have even explored alkaline fermentation conditions (pH ≥ 7.0) to minimize the accumulation of the precursor D-xylonate and enhance the flux towards downstream products.

Aeration: The initial steps of the oxidative xylose pathway, which lead to the formation of this compound, are oxygen-dependent. Therefore, aeration is a critical parameter. In Kluyveromyces lactis, the oxygen transfer rate (OTR) was shown to directly impact the rate of D-xylonate production. Similarly, studies with P. putida have indicated that improved aeration through increased agitation can enhance the conversion of xylose to xylonate, although the effect may be marginal under certain conditions. google.com The dissolved oxygen level is often maintained at a specific setpoint (e.g., 20%) in fed-batch fermentations to ensure sufficient oxygen for the oxidative reactions without causing oxidative stress to the cells.

Table 2: Influence of Environmental Conditions on Pathways Involving this compound

MicroorganismParameterConditionObserved Effect
Pichia kudriavzeviipH3.0 vs 5.5High D-xylonate production at both pH values, with slightly lower productivity at pH 3.0. researchgate.net
Kluyveromyces lactisAeration (OTR)3 to 22 mmol/L/hD-xylonate production rate was influenced by the oxygen transfer rate.
Pseudomonas putidapHBuffered vs. Non-bufferedBuffered medium prevented excessive pH drop and improved xylonate production. google.com
Engineered Saccharomyces cerevisiaepHAlkaline (≥ 7.0)Minimized xylonate accumulation and enhanced downstream product formation.

Regulatory Mechanisms Governing 2 Dehydro D Xylonate Metabolism

Transcriptional Control of Xylonate Degradation Genes

The breakdown of D-xylonate is initiated by the enzyme xylonate dehydratase, which converts D-xylonate into 2-dehydro-3-deoxy-D-xylonate. ontosight.ai This and subsequent steps are catalyzed by enzymes whose expression is controlled by the activation or repression of their corresponding genes.

In the bacterium Escherichia coli, the genes involved in D-xylonate catabolism, such as yagE (encoding 2-keto-3-deoxy-D-xylonate aldolase) and yagF (encoding D-xylonate dehydratase), are organized in operons. oup.comnih.gov The transcription of these operons is under the control of specific regulatory proteins that bind to DNA sequences near the genes, thereby modulating their expression. For instance, the transcription of the yagEF operon is influenced by the regulator XynR. oup.com

In the archaeon Haloarcula marismortui, genes for pentose (B10789219) degradation, including a putative xylonate/gluconate dehydratase, are clustered together. researchgate.net Northern blotting analysis has shown that the transcription of these genes is induced by the presence of specific pentose sugars like D-xylose, D-ribose, and L-arabinose, but not by glucose. researchgate.net This indicates a coordinated transcriptional regulation of the entire pathway.

In the filamentous fungus Aspergillus niger, the expression of genes encoding enzymes for xylan (B1165943) degradation is primarily controlled by the transcriptional activator XlnR. nih.gov This regulator activates the transcription of genes for both the main xylanolytic enzymes and accessory enzymes involved in breaking down the complex xylan polymer. nih.gov

Carbon Catabolite Repression and its Influence on Pentose Utilization

Carbon catabolite repression (CCR) is a global regulatory mechanism that allows microorganisms to prioritize the use of readily metabolizable carbon sources, such as glucose, over less favorable ones like pentose sugars. nih.govnih.gov This ensures metabolic efficiency by preventing the synthesis of enzymes for alternative pathways when a preferred energy source is available. nih.govmdpi.com

In many bacteria, including Bacillus subtilis and E. coli, CCR is a well-established phenomenon. mdpi.comasm.org When glucose is present, the expression of genes required for the utilization of other carbon sources, including those derived from pentoses, is repressed. asm.org This repression is often mediated by a global transcription regulator, such as CcpA in B. subtilis, which is activated by phosphorylated cofactors in the presence of glucose. asm.org In E. coli, the phosphotransferase system (PTS) plays a central role in CCR through a process called inducer exclusion, where the presence of glucose inhibits the transport of other sugars. mdpi.com

In filamentous fungi like Aspergillus nidulans, CCR is mediated by the conserved transcription factor CreA/Cre1. asm.org CreA represses the transcription of genes involved in the utilization of alternative carbon sources. asm.org Studies have shown that in the presence of glucose, the genes for xylanase and arabinase are not expressed due to the action of the CreA repressor. nih.gov

The production of D-xylonate itself can also trigger transcriptional responses. In Saccharomyces cerevisiae engineered to produce D-xylonate, transcriptome analysis revealed significant changes in gene expression. nih.govnih.gov Notably, genes controlled by the cell wall integrity (CWI) pathway were upregulated, suggesting that D-xylonate production imposes stress on the cell wall. nih.gov Interestingly, genes related to translation and ribosome structure, which are typically downregulated under stress, were found to be upregulated during D-xylonate production. nih.govnih.gov

Characterization of Specific Regulatory Proteins (e.g., XylR, XynR)

The regulation of xylonate metabolism is orchestrated by specific transcription factors that act as either activators or repressors. Two key regulators that have been characterized in various microorganisms are XylR and XynR.

XylR:

In E. coli, XylR is a well-characterized transcriptional activator that controls the xylAB and xylFGH operons, which are responsible for the transport and initial catabolism of D-xylose. oup.com The activity of XylR is induced by D-xylose. oup.com In Bacillus subtilis, the Xyl repressor (XylR) binds to operator sites in the absence of the inducer xylose, repressing the xynPB and xylAB operons. asm.org Glucose-6-phosphate can also act as an anti-inducer for XylR, contributing to carbon catabolite repression. asm.org The purified XylR protein from E. coli has been shown to be a dimer of 45 kDa subunits that specifically binds to the promoter region of the xylA gene. jmb.or.kr

XynR:

In E. coli K-12, a previously uncharacterized transcription factor, YagI, was identified and renamed XynR (regulator of xylonate catabolism). oup.comnih.gov XynR acts as a repressor for the transcription of the yagA and yagEF operons, which are involved in the downstream catabolism of xylonate. oup.comoup.com The activity of XynR is thought to be controlled by xylonate, which acts as an inducer by reducing the binding of XynR to its target DNA. oup.com

In the extremely thermophilic bacterium Anaerocellum bescii, both XynR (a LacI family protein) and XylR (a ROK family protein) have been identified as major global transcription factors for xylan utilization. nih.gov Their regulatory roles are coordinated, with XylR controlling the transport of xylooligosaccharides and xylose isomerase, while XynR controls xylulokinase and enzymes for hydrolysis are controlled by both regulators. nih.gov This dual repression system allows for effective regulation of hemicellulose metabolism. nih.gov

In the gut bacterium Prevotella bryantii, a hybrid two-component system regulator named XynR controls the expression of a gene cluster involved in xylan degradation. nih.gov

The interplay between these specific regulators and global control mechanisms like CCR ensures a finely tuned response to the availability of different carbon sources, allowing microorganisms to efficiently metabolize compounds like 2-dehydro-D-xylonate.

Future Perspectives and Research Challenges

Elucidation of Underexplored Enzymatic and Regulatory Networks

The biological pathways that produce and consume 2-Dehydro-D-xylonate, primarily the Weimberg and Dahms pathways, are known but not fully understood across a diverse range of microorganisms. wikipedia.orgrsc.org In prokaryotes, D-xylose is oxidized to D-xylonate, which is then dehydrated to form this compound (also known as 2-keto-3-deoxy-D-xylonate). wikipedia.orgontosight.ai This dehydration is a critical step, catalyzed by the enzyme D-xylonate dehydratase. ontosight.aiuniprot.org

A primary research challenge lies in the comprehensive characterization of these enzymatic and regulatory systems. For instance, in the freshwater bacterium Caulobacter crescentus, the enzymes for the Weimberg pathway are encoded in the D-xylose-inducible xylXABCD operon. nih.gov However, the regulatory mechanisms in many other native or engineered organisms remain poorly defined. In Escherichia coli, which can utilize D-xylonate from the environment, the regulator XynR is involved in controlling the operon responsible for D-xylonate catabolism. oup.com A deeper understanding of these regulatory circuits, including transcription factors, promoters, and induction mechanisms, is essential for rational metabolic engineering.

Furthermore, many of the enzymes within these pathways have not been fully characterized. While the D-xylonate dehydratase from C. crescentus has been structurally resolved, revealing it belongs to the IlvD/EDD dehydratase family and contains a [2Fe-2S] cluster, the properties of this enzyme from other organisms are less understood. nih.govresearchgate.net Metabolic modeling and experimental validation have identified the dehydratase reaction as a potential rate-limiting step in some engineered pathways. researchgate.net Future research must focus on discovering and characterizing novel enzymes with improved kinetics and stability, as well as elucidating the allosteric regulation and potential substrate or product inhibition that may impede pathway flux. nih.gov Integrative approaches combining metabolomics, proteomics, and transcriptomics will be crucial to uncover these complex regulatory networks and identify metabolic bottlenecks. biorxiv.org

EnzymeEC NumberReactionOrganism of StudyKey Findings
D-xylonate dehydratase (YjhG)4.2.1.82D-xylonate → 2-dehydro-3-deoxy-D-pentonate + H₂OEscherichia coli (strain K12)Activity is enhanced by Mn²⁺ and Mg²⁺; inhibited by thiol compounds; Optimum pH 8.0. uniprot.org
D-xylonate dehydratase (CcXyDHT)4.2.1.82D-xylonate → 2-dehydro-3-deoxy-D-xylonate + H₂OCaulobacter crescentusCrystal structure reveals a tetrameric quaternary structure with a [2Fe-2S] cluster and a Mg²⁺ ion in the active site. nih.gov
2-dehydro-3-deoxy-L-pentonate aldolase (B8822740)4.1.2.182-dehydro-3-deoxy-L-pentonate ⇌ pyruvate (B1213749) + glycolaldehyde (B1209225)-This enzyme, also known as 2-keto-3-deoxy-D-xylonate aldolase, is involved in the Dahms pathway, cleaving the intermediate derived from this compound. wikipedia.org

Development of Novel Biocatalysts with Enhanced Performance

The development of robust and efficient biocatalysts, both whole-cell and enzymatic, is paramount for the industrial production of chemicals derived from this compound. Research has explored a variety of microorganisms, including bacteria like E. coli and Gluconobacter oxydans, and yeasts such as Saccharomyces cerevisiae and Pichia kudriavzevii, for the production of the precursor, D-xylonate. vtt.firesearchgate.netsciepublish.com

A significant challenge is to engineer these hosts for higher titers, rates, and yields. One successful strategy involves expressing heterologous genes, such as the D-xylose dehydrogenase from C. crescentus, in production strains. vtt.firesearchgate.net This has led to impressive D-xylonate titers, with P. kudriavzevii producing up to 171 g/L. vtt.ficore.ac.uk However, the accumulation of D-xylonate can cause cellular stress and acidification, which in turn inhibits growth and productivity. vtt.fi Future work must focus on improving the tolerance of production hosts to organic acids and enhancing export mechanisms for the product.

Whole-cell biocatalyst design offers a promising approach, where cells are optimized for catalytic activity rather than growth. d-nb.info This can involve decoupling growth from production phases, for example, through nitrogen-limitation-induced gene expression, which avoids the use of costly inducers. sciepublish.com Optimizing biocatalysis conditions, such as temperature and cell concentration, is also crucial for maximizing productivity. hep.com.cn

In vitro biocatalytic cascades using isolated enzymes present an alternative to whole-cell fermentation, potentially avoiding issues of substrate transport and competing metabolic pathways. nih.gov A major hurdle for this approach is the high cost of cofactors like NAD⁺, which are required by dehydrogenases in the pathway. acs.org Developing efficient cofactor regeneration systems is a critical area of research to make these enzymatic processes economically viable. nih.govacs.org The ultimate goal is to create highly efficient biocatalysts that can convert D-xylose to target products with minimal byproduct formation. nih.gov

BiocatalystEngineering StrategyProductTiter/YieldReference
Pichia kudriavzeviiExpression of C. crescentus D-xylose dehydrogenaseD-xylonate171 g/L from 171 g/L D-xylose (Yield: 1.0 g/g) vtt.ficore.ac.uk
Escherichia coliExpression of C. crescentus D-xylose dehydrogenase; knockout of endogenous xylose/xylonate pathwaysD-xylonate108.2 g/L (Yield: 1.09 g/g) researchgate.net
Kluyveromyces lactisExpression of T. reesei D-xylose dehydrogenaseD-xylonate19 g/L acs.org
Corynebacterium glutamicumNitrogen-limitation induced expression of xylose dehydrogenaseD-xylonate34 g/L sciepublish.com
Recombinant E. coli (Whole-cell)Expression of four enzymes for BT synthesis1,2,4-butanetriol (B146131)28.0 g/L from 60 g/L D-xylose (Molar Yield: 66%) hep.com.cn
In vitro enzyme cascadeXylose dehydrogenase (C. crescentus) with ADH for NAD⁺ regenerationD-xylonateQuantitative conversion at gram-scale nih.govacs.org

Integration of this compound Pathways into Consolidated Bioprocessing Schemes

Consolidated bioprocessing (CBP) represents an ambitious goal for biorefining, aiming to combine the production of cellulolytic enzymes, hydrolysis of biomass, and fermentation of resulting sugars into a single step. google.com Integrating the oxidative xylose pathways, which proceed via this compound, into CBP organisms could enable the direct conversion of lignocellulosic biomass into a wider range of valuable chemicals beyond ethanol (B145695).

A major research challenge is to engineer native cellulolytic microorganisms, which are often difficult to genetically manipulate, to efficiently utilize the pentose (B10789219) sugars released from hemicellulose. google.com Alternatively, non-cellulolytic organisms with high product yields can be engineered to express cellulase (B1617823) systems. google.com The Weimberg pathway is an attractive candidate for introduction into CBP strains as it provides a direct route from xylose to central metabolites like α-ketoglutarate without carbon loss. rsc.orgnih.gov

The development of robust CBP organisms requires overcoming the inherent challenges of using lignocellulosic hydrolysates, which often contain inhibitory compounds that reduce microbial growth and productivity. vtt.firesearchgate.net Furthermore, achieving a balance between the rates of hydrolysis and fermentation is critical to avoid the accumulation of sugars that could cause catabolite repression.

Economic Feasibility and Scale-Up for Industrial Production

For any bio-based chemical to be successful, its production process must be economically competitive with traditional petrochemical routes. The economic feasibility of producing chemicals via this compound is a significant hurdle that requires innovation in both upstream and downstream processing. A key factor is the use of low-cost, non-food renewable feedstocks like lignocellulosic biomass. vtt.fi

The cost of process inputs is another major consideration. As mentioned, the reliance of key enzymes on expensive cofactors like NAD⁺ necessitates the development of highly efficient in-situ regeneration systems to enable their use at an industrial scale. acs.org Another economic challenge is the current limited market for D-xylonate and its derivatives, which has hampered the development of large-scale production. vtt.firesearchgate.net Identifying and developing high-value applications for these chemicals is crucial to drive commercialization.

Scaling up production from the laboratory bench to an industrial scale presents numerous challenges. These include maintaining process performance and productivity, ensuring sterility, and managing the capital and operational costs of large-scale fermenters. While gram-scale synthesis has been demonstrated for D-xylonate using enzymatic cascades, further process optimization and engineering are required to achieve production at the ton scale. nih.govacs.org Ultimately, a holistic approach that considers the entire value chain—from feedstock sourcing to final product application—is necessary to establish an economically viable industrial process for chemicals derived from this compound. mdpi.comresearchgate.net

Q & A

Q. What analytical techniques are most reliable for quantifying 2-Dehydro-D-xylonate in biological samples?

Methodological Answer: Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) is widely used due to its high sensitivity and specificity for low-abundance metabolites. Calibration curves should be constructed using isotopically labeled internal standards (e.g., ¹³C-labeled analogs) to account for matrix effects. Sample preparation must include deproteinization (e.g., methanol precipitation) and filtration to minimize interference .

Q. How can researchers ensure accurate identification of this compound in metabolomic datasets?

Methodological Answer: Use tandem mass spectrometry (MS/MS) to confirm fragmentation patterns against reference standards. Public databases like HMDB or METLIN should be cross-referenced, but in-house spectral libraries are preferred for validation. Retention time alignment across replicates and blank subtraction are critical to reduce false positives .

Q. What are the primary metabolic pathways involving this compound in microbial systems?

Methodological Answer: Employ isotopic tracing (e.g., ¹³C-glucose) to track carbon flux into the pentose phosphate pathway, where this compound is an intermediate. Knockout strains of key enzymes (e.g., xylonate dehydratase) can validate its role in pathway regulation. Metabolite profiling under varying carbon sources will clarify pathway dynamics .

Advanced Research Questions

Q. How can conflicting concentration data for this compound across studies be reconciled?

Methodological Answer: Discrepancies often arise from extraction protocols (e.g., solvent polarity, pH) or normalization methods (e.g., cell count vs. protein content). A meta-analysis should standardize raw data using z-score transformation and assess inter-study variability via ANOVA. Replicate experiments under controlled conditions (e.g., fixed growth phase, temperature) are essential to isolate biological vs. technical variance .

Q. What experimental designs are optimal for studying the role of this compound in fungal sclerotial differentiation?

Methodological Answer: Use a multi-omics approach:

  • Transcriptomics : RNA-seq of Rhizoctonia solani AG-1-IA during sclerotial maturation to identify upregulated genes in xylonate metabolism.
  • Metabolomics : Time-course sampling paired with UPLC-QTOF-MS to correlate this compound levels with developmental stages.
  • Genetic manipulation : CRISPR-Cas9 knockout of xylonate kinase to assess phenotypic changes in sclerotia formation .

Q. How should researchers address the lack of reference spectral data for this compound derivatives?

Methodological Answer: Synthesize derivatives (e.g., methyl esters, acetylated forms) and characterize them via nuclear magnetic resonance (NMR) (¹H, ¹³C) and high-resolution MS. Collaborative data sharing through platforms like GNPS (Global Natural Products Social Molecular Networking) can build community-wide spectral libraries .

Q. What statistical methods are appropriate for analyzing small-sample metabolomic studies involving this compound?

Methodological Answer: For limited biological replicates (n=3–5), use non-parametric tests (e.g., Mann-Whitney U) to compare groups. False discovery rate (FDR) correction (e.g., Benjamini-Hochberg) must be applied to adjust for multiple comparisons. Bootstrapping can estimate confidence intervals for fold-change values .

Data Management and Reproducibility

Q. How can researchers ensure reproducibility in this compound quantification across labs?

Methodological Answer: Adopt the MIAMET (Minimum Information About a Metabolomics Experiment) guidelines for reporting experimental parameters (e.g., extraction solvents, column specifications). Inter-lab validation studies using shared reference samples (e.g., NIST SRM 1950 plasma) and standardized protocols are critical .

Q. What criteria should guide the inclusion of this compound data in supplementary materials?

Methodological Answer: Raw data (e.g., .raw MS files) must be deposited in repositories like MetaboLights. Processed data should include peak areas, retention times, and QC metrics (e.g., coefficient of variation for replicates). Annotated spectra and calibration curves should be provided in appendices .

Critical Analysis and Knowledge Gaps

Q. How can researchers differentiate between technical artifacts and biologically significant variations in this compound levels?

Methodological Answer: Implement a three-tier validation workflow:

  • Tier 1 : Technical replicates to assess instrument precision.
  • Tier 2 : Biological replicates to quantify intra-group variability.
  • Tier 3 : Independent cohort studies or in vitro models to confirm biological relevance .

What unresolved questions exist regarding this compound’s role in oxidative stress responses?

Methodological Answer: Key gaps include its interaction with reactive oxygen species (ROS) scavengers (e.g., glutathione) and regulatory mechanisms in redox homeostasis. Hypotheses can be tested via ROS quenching assays (e.g., H₂DCFDA staining) and overexpression of xylonate-associated enzymes in model organisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.